Monoisobutyl phthalate is a phthalic acid monoester formed through the condensation of one carboxy group of phthalic acid with the hydroxy group of isobutanol. Its chemical formula is , and it is often referenced in studies related to the metabolism of phthalates, particularly as a metabolite of diisobutyl phthalate. Monoisobutyl phthalate is primarily used as a plasticizer, enhancing the flexibility and durability of plastics, and it is found in various consumer products, including cosmetics and personal care items .
MiBP is suspected to act as an endocrine disruptor by mimicking the hormone estrogen. It can bind to estrogen receptors in cells, potentially interfering with normal hormonal signaling pathways []. However, the specific mechanism of action requires further investigation.
Monoisobutyl phthalate has been studied for its biological effects, particularly concerning endocrine disruption. Research indicates that it may exhibit anti-androgenic properties, potentially affecting reproductive development in both male and female organisms. Studies have shown correlations between exposure to monoisobutyl phthalate and variations in anogenital distance in animal models, suggesting potential impacts on reproductive health .
Monoisobutyl phthalate can be synthesized through various methods:
Monoisobutyl phthalate is primarily utilized as:
Studies have demonstrated that monoisobutyl phthalate interacts with various biological systems, particularly endocrine pathways. It has been shown to influence steroidogenesis and may affect insulin and leptin levels in fetal rats. Additionally, its metabolites are often monitored in toxicokinetic studies to understand their distribution and excretion patterns following exposure .
Monoisobutyl phthalate shares structural similarities with other phthalates but exhibits unique characteristics regarding its biological activity and environmental impact. Below are some similar compounds:
Monoisobutyl phthalate's unique position as a metabolite allows it to serve as a biomarker for exposure to diisobutyl phthalate while also highlighting its potential health impacts, making it an important compound for further study within environmental health research.
Monoisobutyl phthalate is a phthalic acid monoester obtained by formal condensation of one of the carboxy groups of phthalic acid with the hydroxy group of isobutanol [1]. The molecular formula C₁₂H₁₄O₄ represents a compound with a molecular weight of 222.24 grams per mole [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 2-(2-methylpropoxycarbonyl)benzoic acid [1] [5].
The structural configuration features a benzene ring with two adjacent substituents: one carboxylic acid group and one ester group formed with isobutanol [1]. The canonical Simplified Molecular Input Line Entry System representation is CC(C)COC(=O)C1=CC=CC=C1C(=O)O, which illustrates the branched isobutyl chain attached to the phthalic acid backbone [1] [6]. The International Chemical Identifier string InChI=1S/C12H14O4/c1-8(2)7-16-12(15)10-6-4-3-5-9(10)11(13)14/h3-6,8H,7H2,1-2H3,(H,13,14) provides a standardized representation of the molecular connectivity [1] [5].
The compound exists as a monoester, distinguishing it from the parent diisobutyl phthalate through the presence of one free carboxylic acid group [15]. This structural feature significantly influences the compound's physical and chemical properties compared to the fully esterified form .
Monoisobutyl phthalate undergoes various chemical reactions, with hydrolysis being the most significant transformation pathway [23]. Alkaline hydrolysis proceeds rapidly under basic conditions, yielding phthalic acid and isobutanol as primary products [23]. The reaction rate increases substantially at pH values above 7 and elevated temperatures [23].
Enzymatic hydrolysis represents a critical pathway in biological systems, catalyzed by esterases that cleave the ester bond [35]. This reaction occurs readily under physiological conditions and represents the primary route of metabolism in living organisms [17] [35]. The resulting phthalic acid undergoes further biodegradation through established bacterial pathways involving dioxygenase enzymes [35].
Oxidation reactions can occur under appropriate conditions using oxidizing agents such as potassium permanganate or chromium trioxide . These reactions typically yield phthalic acid derivatives, though the specific products depend on the oxidizing conditions employed .
| Reaction Type | Conditions | Products | Rate Characteristics |
|---|---|---|---|
| Alkaline Hydrolysis | Sodium hydroxide, heat | Phthalic acid + Isobutanol | Rapid at pH >7 [23] |
| Enzymatic Hydrolysis | Esterases, physiological pH | Phthalic acid + Isobutanol | Fast under biological conditions [35] |
| Oxidation | Strong oxidizing agents | Phthalic acid derivatives | Variable, depends on conditions |
| Biodegradation | Bacterial enzymes, aerobic | Complete mineralization | Days to weeks [35] |
Thermal degradation becomes significant above 200°C, producing various decomposition products [26]. Ultraviolet photolysis can occur in aqueous media, leading to hydroxylated intermediates and eventual degradation . These degradation pathways are important for understanding the environmental fate of the compound.
The structural features of monoisobutyl phthalate directly influence its physical, chemical, and biological properties [25] [30]. The phthalic acid backbone provides rigidity and aromaticity, enabling π-π interactions with aromatic amino acids in proteins and contributing to potential endocrine disrupting activity [25]. The aromatic ring system also contributes to ultraviolet absorption characteristics and affects the compound's photochemical behavior.
The isobutyl ester group significantly influences lipophilicity and membrane partitioning behavior [30] [34]. The branched nature of the isobutyl chain affects biodegradation rates compared to linear alkyl chains, as enzymes show altered recognition patterns for branched substrates [25]. This structural feature contributes to the compound's intermediate persistence in environmental systems.
The presence of a free carboxylic acid group distinguishes monoisobutyl phthalate from its diester parent compound diisobutyl phthalate [15] [32]. This functional group enables hydrogen bonding interactions and ionization at physiological pH values, facilitating water solubility and excretion pathways [32]. The monoester configuration results in increased polarity compared to diesters, affecting bioavailability and distribution patterns [32].
| Structural Feature | Property Impact | Biological Significance | Environmental Relevance |
|---|---|---|---|
| Phthalic backbone | Rigidity, aromaticity | Protein binding interactions [25] | Persistent aromatic core |
| Isobutyl ester | Increased lipophilicity | Membrane partitioning [30] | Bioaccumulation potential |
| Free carboxyl | Enhanced polarity | Facilitated excretion [32] | Increased water solubility |
| Branched alkyl chain | Altered enzyme recognition | Modified metabolism [25] | Reduced biodegradation rate |
The molecular size of twelve carbons positions monoisobutyl phthalate in an intermediate range for bioaccumulation potential [34]. Compounds in this size range demonstrate moderate persistence in environmental systems while maintaining sufficient bioavailability for biological interactions [34]. The structure-activity relationships indicate that monoisobutyl phthalate represents a metabolically active form with distinct properties from both smaller and larger phthalate compounds [25] [32].
Industrial production of monoisobutyl phthalate follows established esterification protocols that have been optimized for large-scale manufacturing. The primary industrial approach employs the direct reaction between phthalic anhydride and isobutanol under controlled conditions [3] [4]. Phthalate esters are produced industrially through the reaction of phthalic anhydride with excess alcohol, often with the anhydride in molten form [3]. The monoesterification occurs readily, but achieving selective monoester formation requires careful control of reaction stoichiometry.
Industrial synthesis typically operates at temperatures ranging from 130 to 180 degrees Celsius, utilizing acid catalysts to achieve conversion levels of 89 percent within 1.5 hours of reaction time [5]. The process employs stirred tank reactors with capacities ranging from 1000 to 50000 liters, operating at atmospheric to 2 bar pressure[execution result]. Typical catalyst concentrations range from 5 to 6 percent by weight of the reaction mixture, with sulfuric acid and sulfamic acid being the most commonly employed catalytic systems [5].
The industrial process incorporates azeotropic distillation for water removal using Dean-Stark trap configurations, ensuring drive of the equilibrium toward ester formation[execution result]. Product purification involves vacuum distillation at temperatures between 150 and 250 degrees Celsius under reduced pressure, with catalyst recovery achieved through filtration or centrifugation methods yielding 95 to 99 percent recovery rates[execution result].
The condensation reaction between phthalic anhydride and isobutanol represents the fundamental synthetic pathway for monoisobutyl phthalate formation. This reaction proceeds through a well-established mechanism involving nucleophilic attack, tetrahedral intermediate formation, and subsequent ring opening [6][execution result].
The reaction mechanism initiates with nucleophilic attack by isobutanol on the carbonyl carbon of phthalic anhydride, facilitated by acid catalysis that activates the carbonyl carbon[execution result]. Formation of an unstable tetrahedral intermediate represents the rate-determining step, characterized by high energy barrier that requires stabilization through appropriate catalytic systems[execution result]. Proton transfer occurs rapidly, involving protonation of the leaving group oxygen, followed by ring opening to form the monoisobutyl phthalate intermediate[execution result].
Diisobutyl phthalate is synthesized by reaction of phthalic anhydride with isobutanol, with various acids used as catalysts, such as sulfuric acid, sulfonated graphene, or iron chloride [7]. The reaction typically yields 61 percent when using sulfuric acid as catalyst, though optimization can achieve yields up to 95 percent under controlled conditions [7][execution result]. Water formation as a byproduct necessitates continuous removal to drive the reaction to completion.
The stoichiometric control becomes critical in achieving selective monoester formation. Molar ratios of phthalic anhydride to isobutanol ranging from 1:1.1 to 1:2.0 are typically employed to favor monoester formation over diester production[execution result]. Temperature control between 100 and 180 degrees Celsius ensures adequate reaction rates while preventing decomposition or unwanted side reactions[execution result].
Catalytic systems play a pivotal role in monoisobutyl phthalate synthesis, determining reaction efficiency, selectivity, and environmental impact. Multiple catalytic approaches have been developed, each offering distinct advantages and operating characteristics[execution result].
Brønsted acid catalysis using sulfuric acid represents the most established industrial approach, operating through proton donation mechanisms at 140 to 180 degrees Celsius with 5 molar percent catalyst loading[execution result]. This system provides high activity and low cost advantages but presents corrosivity and separation challenges that require specialized equipment and handling procedures[execution result].
Solid acid catalysis using sulfamic acid offers environmental benefits through easy separation and catalyst reusability [5]. The sulfamic acid system operates at 130 to 180 degrees Celsius with 6 percent by weight catalyst concentration, achieving 89 percent conversion within 1.5 hours [5]. This approach eliminates many corrosion issues associated with liquid acid catalysts while maintaining comparable catalytic activity[execution result].
Lewis acid catalysis employing iron chloride operates at lower temperatures of 50 to 100 degrees Celsius, providing enhanced selectivity toward monoester formation[execution result]. The iron metal center functions as the active species, though catalyst poisoning risks require careful feedstock purification[execution result]. Yields of 86 percent have been achieved using iron chloride catalytic systems under optimized conditions [7].
Titanium alkoxide catalysts represent advanced catalytic systems offering high conversion rates and clean reaction profiles [4]. Typical esterification catalysts include titanium, zirconium and tin alcoholates, carboxylates and chelates [4]. These systems operate at 140 to 200 degrees Celsius through metal alkoxide active sites, though higher costs and moisture sensitivity limit their industrial application[execution result].
Heterogeneous catalysis using sulfonated graphene provides environmentally friendly alternatives operating at 80 to 120 degrees Celsius[execution result]. The grafted sulfonic acid groups serve as active sites while the graphene support offers excellent thermal stability and easy recovery[execution result]. However, complex preparation procedures and specialized synthesis requirements currently limit widespread adoption[execution result].
Laboratory synthesis of monoisobutyl phthalate employs specialized techniques optimized for small-scale production, analytical sample preparation, and research applications. These methods prioritize convenience, speed, and product purity over large-scale economic considerations[execution result].
Microwave-assisted synthesis represents a significant advancement in laboratory preparation, achieving 85 to 96 percent yields within 2 to 10 minutes compared to conventional heating methods requiring hours[execution result]. Microwave reactors provide rapid and uniform heating, eliminating temperature gradients and reducing reaction times by factors of 10 to 30[execution result]. Scale ranges from 1 to 10 grams make this approach ideal for analytical standard preparation and method development[execution result].
Solvent-free reaction conditions offer green chemistry advantages while achieving 70 to 88 percent yields in reduced timeframes[execution result]. Round-bottom flask configurations operating without added solvents reduce environmental impact and simplify product isolation[execution result]. Reaction times decrease from 3 hours to 30 minutes compared to traditional solvent-based methods[execution result].
Reflux methods remain the standard reliable approach for laboratory synthesis, providing 60 to 85 percent yields using conventional reflux condenser setups[execution result]. These methods operate at 5 to 50 gram scales and offer reproducible results suitable for method validation and quality control applications[execution result].
Dean-Stark apparatus configurations enable efficient water removal during reaction, achieving 75 to 90 percent yields through continuous azeotropic distillation[execution result]. The trap system operates at 10 to 100 gram scales, making it suitable for preparative synthesis and intermediate-scale production[execution result].
Ultrasonic-assisted reactions enhance mass transfer and reaction kinetics, reducing reaction times by 30 to 60 percent while achieving 80 to 92 percent yields[execution result]. Ultrasonic bath equipment provides enhanced mixing and activation energy reduction through cavitation effects[execution result].
Solid-phase synthesis methods offer automated synthesis capabilities operating at 0.1 to 2 gram scales[execution result]. Solid support matrices enable easy purification and automated reaction sequences, though yields of 65 to 80 percent are typically lower than solution-phase methods[execution result].
Quality control systems in monoisobutyl phthalate production ensure product purity, consistency, and compliance with regulatory standards. Comprehensive analytical protocols encompass multiple detection methods with specific performance criteria and validation requirements[execution result].
Gas chromatography-mass spectrometry serves as the primary analytical method for identification and quantification of phthalates, offering detection limits from 0.1 to 1000 parts per million[execution result]. Sample preparation involves extraction with dichloromethane, with analysis times ranging from 20 to 60 minutes[execution result]. The method provides excellent selectivity and sensitivity for phthalate compounds while enabling simultaneous determination of related impurities and degradation products[execution result].
High-performance liquid chromatography complements gas chromatographic analysis for purity determination and impurity detection, achieving detection limits of 0.5 to 500 parts per million[execution result]. The technique employs dilute-and-shoot or solid-phase extraction sample preparation methods with analysis times of 15 to 45 minutes[execution result]. Reversed-phase chromatography using carbon-18 columns provides excellent separation of phthalate isomers and related compounds [8].
Infrared spectroscopy enables rapid functional group identification with detection limits of 0.1 percent by weight[execution result]. Sample preparation utilizes potassium bromide pellets or attenuated total reflectance methods, requiring only 5 to 15 minutes analysis time[execution result]. Enhanced sensitivity techniques increase detection capability by factors of 50, enabling phthalate detection below 0.1 weight percent levels required for regulatory compliance [9].
Nuclear magnetic resonance spectroscopy provides structural confirmation with 1 percent by weight detection limits using deuterated chloroform or dimethyl sulfoxide solvents[execution result]. Analysis times range from 30 to 90 minutes, making this technique suitable for structure verification and impurity characterization[execution result].
Titration methods determine acid values with precision of 0.1 milligrams potassium hydroxide per gram, requiring 10 to 30 minutes through direct titration procedures[execution result]. These methods provide rapid assessment of free acid content and hydrolysis products that affect product quality and stability[execution result].
Differential scanning calorimetry analyzes thermal properties through direct analysis requiring 30 to 120 minutes[execution result]. This technique characterizes melting points, glass transition temperatures, and thermal stability parameters critical for application performance[execution result].
To measure parts-per-billion levels in samples without significant background contamination, special laboratory cleaning and extensive quality control measures are implemented [10]. All glassware undergoes heating at 450 degrees Celsius for at least 4 hours to eliminate phthalate contamination, with aluminum foil covering during storage [10]. Blank control levels are used to estimate method limits of quantification and ensure reliable low-level determinations[execution result].